N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide
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Overview
Description
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then chlorinated and further reacted with benzoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, temperatures, and catalysts .
Chemical Reactions Analysis
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of specific pathways involved in disease progression, such as cancer cell proliferation or viral replication .
Comparison with Similar Compounds
N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Azepinoindole: Another indole derivative with potential therapeutic applications.
Properties
CAS No. |
915778-07-3 |
---|---|
Molecular Formula |
C19H14ClN3O |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-(1-chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide |
InChI |
InChI=1S/C19H14ClN3O/c1-11-10-21-18(20)16-14-9-13(7-8-15(14)23-17(11)16)22-19(24)12-5-3-2-4-6-12/h2-10,23H,1H3,(H,22,24) |
InChI Key |
RCSUROFMPDIDNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=C1NC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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